4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

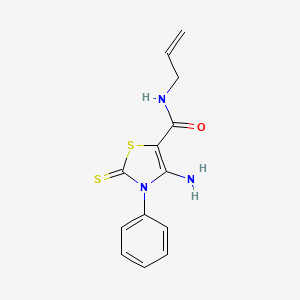

4-Amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by:

- Position 3 substituent: A phenyl group.

- Carboxamide substituent: An allyl (prop-2-en-1-yl) group.

- Functional groups: A thione (sulfanylidene) at position 2 and an amino group at position 4.

This compound is structurally related to bioactive thiazoles, which are often explored for antimicrobial, anticancer, and receptor antagonism activities .

Properties

IUPAC Name |

4-amino-3-phenyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS2/c1-2-8-15-12(17)10-11(14)16(13(18)19-10)9-6-4-3-5-7-9/h2-7H,1,8,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMVUDDFAVEBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with their targets in a variety of ways.

Biological Activity

The compound 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

- Molecular Formula : C13H13N3OS2

- Molecular Weight : 291.39 g/mol

- Purity : Typically 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, derivatives similar to 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene | LoVo (colon cancer) | TBD | Induction of apoptosis |

| 4-amino derivatives | MCF-7 (breast cancer) | TBD | Cell cycle arrest |

Studies indicate that these compounds can induce apoptosis and affect cell cycle progression in cancer cells, particularly in the G0/G1 and G2/M phases .

2. Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. For example, related compounds have been shown to exhibit significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms through which 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes crucial for cancer cell proliferation and survival.

- Cell Cycle Modulation : These compounds have been observed to alter the distribution of cells across different phases of the cell cycle, leading to increased apoptosis in tumor cells.

Case Study 1: Antitumor Efficacy in Cell Lines

A study investigated the effects of various thiazole derivatives on LoVo and MCF-7 cell lines. The results indicated that treatment with these compounds resulted in a significant increase in apoptotic cells compared to untreated controls. The most effective compound showed an IC50 value indicating potent anticancer activity .

Case Study 2: Toxicity Assessment

The toxicity of these compounds was evaluated using Daphnia magna as a model organism. The results suggested low toxicity levels at therapeutic concentrations, making them suitable candidates for further development as anticancer agents .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the thiazole ring critically influences physicochemical and biological properties:

Impact on Melting Points :

- Phenyl-substituted analogs (e.g., compound 1b, ) exhibit higher melting points (247–248°C) compared to fluorophenyl derivatives (237–238°C), suggesting stronger intermolecular interactions in phenyl-containing structures .

- Compound 15 (N-sulfamoylphenyl carboxamide) has a melting point >300°C due to hydrogen bonding from sulfonamide groups .

Carboxamide Nitrogen Substituent Variations

The carboxamide nitrogen substituent modulates solubility and target engagement:

Functional Group Modifications

Replacing the thione (sulfanylidene) with other groups alters electronic properties:

Structural Characterization :

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions. For analogous compounds (e.g., 1,3,4-thiadiazoles), a two-step approach is effective:

Initial Condensation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates.

Cyclization : Treat intermediates with iodine and triethylamine in DMF to cleave sulfur and form the thiadiazole core . Adjust pH to 8–9 during precipitation for improved yields .

- Key Considerations : Use NMR (1H/13C) to confirm intermediates and final products .

Q. How is the structural elucidation of this compound performed in crystallographic studies?

- Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL/SHELXS) is standard for small-molecule refinement. For thiazole derivatives:

- Collect high-resolution data (d-spacing < 1 Å) to resolve sulfur and nitrogen positions.

- Refine twinned data using SHELXL’s twin-law functions for accurate bond-length analysis .

- Compare experimental results with computational models (DFT) to validate tautomeric forms .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

- Methodological Answer :

- 1H/13C NMR : Identify amine (-NH2), sulfanylidene (-S=), and acrylamide (prop-2-en-1-yl) groups. Look for deshielded protons near the thiazole ring (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (~170 ppm) .

- IR Spectroscopy : Confirm S-H stretching (2550–2600 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against antimicrobial targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase or fungal CYP51. Prioritize hydrogen bonding with the sulfanylidene group and π-π stacking with the phenyl ring .

- MD Simulations : Simulate binding stability (100 ns) in GROMACS to assess conformational changes in the thiazole core under physiological conditions .

- Validation : Compare results with experimental MIC data for Staphylococcus aureus or Candida albicans .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., CLSI broth microdilution). Normalize variables like inoculum size and solvent (DMSO vs. water) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency. For example, 4-nitro substitutions enhance antifungal activity by 40% compared to unsubstituted analogs .

- Counter-Screening : Test against off-target kinases (e.g., EGFR) to rule out nonspecific inhibition .

Q. How can regioselective functionalization of the thiazole ring be achieved for derivatization?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use HNO3/H2SO4 to nitrate the phenyl ring at the para position (directed by the amino group).

- Nucleophilic Attack : React the sulfanylidene sulfur with alkyl halides (e.g., CH3I) in DMF/K2CO3 to form thioethers .

- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) to introduce aryl/heteroaryl groups at C5 of the thiazole .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DMSO/water) for slow evaporation. Avoid high polarity solvents that disrupt π-π stacking .

- Crystal Twinning : Mitigate with SHELXL’s TWIN/BASF commands or by seeding with microcrystals from antisolvent vapor diffusion .

- Thermal Motion : Collect data at 100 K to reduce disorder in the prop-2-en-1-yl side chain .

Data Contradiction Analysis

Q. Why do some studies report potent antitumor activity while others show minimal efficacy?

- Resolution Strategies :

- Cell Line Variability : Test across panels (NCI-60) to identify sensitivity in leukemia (e.g., K-562) vs. solid tumors .

- Metabolic Stability : Assess hepatic clearance (human microsomes) to differentiate intrinsic activity vs. pharmacokinetic limitations .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI) to confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.